Erectquione B

Description

Properties

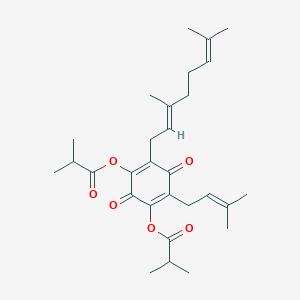

Molecular Formula |

C29H40O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(3-methylbut-2-enyl)-5-(2-methylpropanoyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl] 2-methylpropanoate |

InChI |

InChI=1S/C29H40O6/c1-17(2)11-10-12-21(9)14-16-23-24(30)22(15-13-18(3)4)26(34-28(32)19(5)6)25(31)27(23)35-29(33)20(7)8/h11,13-14,19-20H,10,12,15-16H2,1-9H3/b21-14+ |

InChI Key |

LLCTZEXRKYOVJM-KGENOOAVSA-N |

SMILES |

CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)CC=C(C)CCC=C(C)C)CC=C(C)C |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)C/C=C(\C)/CCC=C(C)C)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)CC=C(C)CCC=C(C)C)CC=C(C)C |

Synonyms |

erectquione B |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How can researchers develop a focused research question for studying Erectquione B’s biochemical mechanisms?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In mammalian cell lines (Population), how does this compound (Intervention) modulate oxidative stress pathways (Outcome) compared to known antioxidants (Comparison) under hypoxic conditions (Time)?” This ensures specificity and alignment with testable hypotheses .

- Key Considerations : Ensure the question is analytical (e.g., investigating mechanisms rather than descriptive properties) and grounded in existing theories, such as redox biology or receptor-ligand interaction models .

Q. What experimental design principles are critical for initial studies of this compound’s stability in vitro?

- Methodological Answer :

- Replication : Include triplicate trials for each condition (e.g., pH, temperature) to assess variability .

- Controls : Use positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only groups) to validate results .

- Documentation : Record raw data (e.g., spectrophotometric readings) and analytical methods (e.g., HPLC parameters) to enable reproducibility .

Q. How should researchers justify sample sizes for toxicity studies involving this compound?

- Methodological Answer : Use power analysis to determine the minimum sample size required to detect a statistically significant effect (e.g., 80% power with α=0.05). For in vivo studies, reference species-specific guidelines (e.g., OECD protocols) to ensure ethical and scientific rigor .

Q. What are the best practices for synthesizing and characterizing this compound in a lab setting?

- Methodological Answer :

- Synthetic Routes : Prioritize routes with high atom economy and minimal hazardous byproducts, citing precedents from peer-reviewed syntheses of analogous quinones .

- Characterization : Use NMR, HRMS, and X-ray crystallography to confirm structural identity, with purity assessed via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, dosage ranges) from conflicting studies to identify confounding variables .

- Dose-Response Curves : Generate full dose-response relationships (e.g., IC₅₀ values) under standardized conditions to isolate context-dependent effects .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to validate target specificity and rule off-target effects .

Q. What advanced statistical models are suitable for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer :

- Synergy Scoring : Apply the Chou-Talalay combination index (CI) to quantify additive, synergistic, or antagonistic effects .

- Multivariate Regression : Control for covariates (e.g., metabolic enzyme expression) using generalized linear mixed models (GLMMs) .

Q. How can long-term ecological impact studies of this compound be designed to assess environmental persistence?

- Methodological Answer :

- Tiered Testing : Begin with OECD 301 biodegradation assays, followed by microcosm studies simulating soil/water systems .

- Trophic Transfer Analysis : Use stable isotope labeling to track this compound accumulation in aquatic food chains .

Q. What methodologies validate this compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations .

- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for putative targets .

Q. How should researchers address ethical and reproducibility challenges in cross-disciplinary studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.